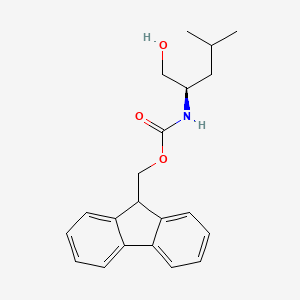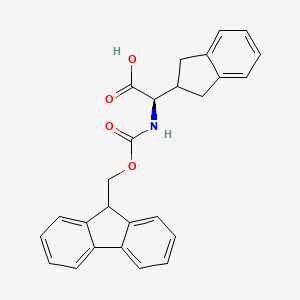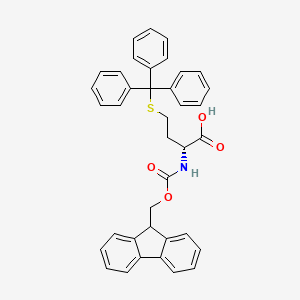
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. This compound is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.
Wirkmechanismus
The mechanism of action of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is not yet fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which then triggers a signaling cascade that results in the activation of specific proteins. These proteins then initiate a variety of cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH in lab experiments is that it is a highly versatile peptide that can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, as it can be prepared using either SPPS or LPPS. However, the main limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with other molecules.
Zukünftige Richtungen
The future directions for Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH research include furthering our understanding of its mechanism of action, exploring its potential applications in drug design and protein engineering, and developing new methods for its synthesis. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as
Synthesemethoden
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH can be prepared in a variety of ways, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for the synthesis of this compound, as it is cost-effective and efficient. SPPS involves the stepwise addition of amino acids onto a solid support, such as a resin bead, followed by the removal of the Fmoc group. LPPS, on the other hand, involves the stepwise addition of amino acids in a solution, followed by the removal of the Fmoc group. Both methods of synthesis require the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
Wissenschaftliche Forschungsanwendungen
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is widely used in scientific research applications. It is commonly used in the development of peptide-based drugs, as it can be used to mimic the structure of natural peptides. It is also used in the study of protein structure and function, as it can be used to study the interactions between amino acids and other molecules. Additionally, this compound can be used to study the effects of peptides on cellular processes, such as gene expression and signal transduction.
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














